molecular formula C25H22FN3O B2922597 1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 883646-47-7

1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2922597
CAS No.: 883646-47-7
M. Wt: 399.469
InChI Key: QWTLVSQMASEJMX-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one features a pyrrolidin-2-one core substituted at position 4 with a benzimidazole (1H-1,3-benzodiazol-2-yl) moiety. The benzimidazole is further functionalized with a 3-methylbenzyl group at the N1 position, while the pyrrolidinone nitrogen (position 1) is linked to a 4-fluorophenyl group. This structure combines aromatic fluorination, heterocyclic diversity, and lipophilic substituents, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O/c1-17-5-4-6-18(13-17)15-29-23-8-3-2-7-22(23)27-25(29)19-14-24(30)28(16-19)21-11-9-20(26)10-12-21/h2-13,19H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTLVSQMASEJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Benzimidazole-Pyrrolidinone Scaffolds

(a) 4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-Benzimidazol-2-yl}-1-[3-(Trifluoromethyl)phenyl]Pyrrolidin-2-one ()
  • Core Structure : Shares the benzimidazole-pyrrolidin-2-one scaffold.
  • Substituents: Pyrrolidinone N1: 3-(Trifluoromethyl)phenyl (electron-withdrawing CF₃ group). Benzimidazole N1: 2-(4-methoxyphenoxy)ethyl chain (polar, ether-linked substituent).
  • Key Differences: The target compound uses a 4-fluorophenyl group at pyrrolidinone N1, whereas employs a 3-CF₃-phenyl group. The latter increases hydrophobicity and steric bulk. The benzyl substituent in the target compound (3-methylphenyl) vs. the methoxyphenoxyethyl chain in impacts solubility and metabolic stability .
(b) 4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-Benzimidazol-2-yl}-1-[(4-Fluorophenyl)methyl]Pyrrolidin-2-one Hydrochloride ()
  • Core Structure: Nearly identical benzimidazole-pyrrolidinone framework.
  • Substituents: Pyrrolidinone N1: 4-Fluorobenzyl (vs. 4-fluorophenyl in the target compound). Benzimidazole N1: 2-(2,6-dimethylphenoxy)ethyl group.
  • Key Differences :
    • The hydrochloride salt in enhances aqueous solubility compared to the neutral target compound.
    • The 4-fluorobenzyl group introduces a methylene spacer, increasing conformational flexibility .

Compounds with Fluorinated Aromatic Substitutents

(a) 1-(4-Fluorophenyl)-3-(4-Nitrophenyl)-2-(Trifluoromethyl)Pyrazole-4(3H)-one Derivatives ()
  • Core Structure : Pyrazole-4-one vs. pyrrolidin-2-one.
  • Substituents :
    • 4-Fluorophenyl and 4-nitrophenyl groups.
    • Trifluoromethyl group at position 2.
(b) 1-(4-Fluoro-2-Methyl-Phenyl)-Pyrimidinyl Derivatives ()
  • Core Structure : Pyrimidine-pyrazole hybrid.
  • Substituents :
    • Sulfonyl and ester groups enhance polarity.
  • Key Differences :
    • The pyrimidine ring in offers hydrogen-bonding sites absent in the target compound’s benzimidazole.
    • Methanesulfonyl and isopropyl ester groups improve bioavailability but may reduce blood-brain barrier penetration .
(a) Thiazole- and Pyrazole-Containing Compounds ()
  • Core Structure : Thiazole () and pyrazolo-pyrimidine ().
  • Substituents :
    • Bromophenyl () and methylpyrazolyl () groups.
  • Key Differences: Thiazole rings () introduce sulfur-based polarity, altering solubility profiles.
(b) Triazolyl-Propanone Derivatives ()
  • Core Structure: Triazole-linked propanone.
  • Substituents :
    • Fluorophenyl and triazolyl groups.
  • Key Differences :
    • The triazole ring acts as a bioisostere for amides or esters, improving metabolic stability compared to benzimidazoles .

Table 1: Key Properties of Selected Compounds

Compound Core Structure Substituents Melting Point (°C) Solubility Synthetic Route Highlights
Target Compound Benzimidazole-Pyrrolidinone 4-Fluorophenyl, 3-methylbenzyl Not Reported Low (neutral) Likely Suzuki coupling (analogous to )
Benzimidazole-Pyrrolidinone 3-CF₃-phenyl, 4-methoxyphenoxy Not Reported Moderate Mitsunobu or nucleophilic substitution
(Hydrochloride) Benzimidazole-Pyrrolidinone 4-Fluorobenzyl, 2,6-dimethylphenoxy Not Reported High (salt form) Alkylation followed by HCl salt formation
(Pyrazole-4-one) Pyrazole-4-one 4-Fluorophenyl, 4-nitrophenyl 242–245 (analog) Low Pd-catalyzed cross-coupling
(Sulfonamide derivative) Pyrazolo-Pyrimidine Sulfonamide, fluorophenyl 303–306 Moderate Boronic acid coupling

Biological Activity

The compound 1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS Number: 883646-47-7) is a novel synthetic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, focusing on antitumor and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula: C25H22FN3O
  • Molecular Weight: 419.46 g/mol
  • InChIKey: [Not provided]

The structure features a pyrrolidinone core substituted with a fluorophenyl and a benzodiazol moiety, which are significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. A significant investigation evaluated its effects on various human cancer cell lines:

Cell LineIC50 Value (μM)Assay Type
A5496.26 ± 0.332D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

These results indicate that the compound exhibits a stronger cytotoxic effect in two-dimensional culture compared to three-dimensional models, suggesting a need for further optimization to enhance its efficacy in more physiologically relevant environments .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The evaluation utilized broth microdilution methods according to CLSI guidelines:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli12 μg/mL
Staphylococcus aureus8 μg/mL

These findings suggest that the compound possesses notable antibacterial activity, indicating its potential as a therapeutic agent against bacterial infections .

The proposed mechanism of action for this compound involves the binding to DNA and inhibition of DNA-dependent enzymes, which is common among similar compounds in the benzimidazole and benzothiazole classes. This interaction is believed to interfere with cellular proliferation and induce apoptosis in cancer cells .

Case Studies and Research Findings

A case study involving a series of synthesized derivatives of similar structural frameworks demonstrated that modifications to the benzodiazole moiety can significantly influence biological activity. For instance, compounds with additional functional groups showed enhanced cytotoxicity against specific cancer cell lines, emphasizing the importance of structural optimization in drug design .

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